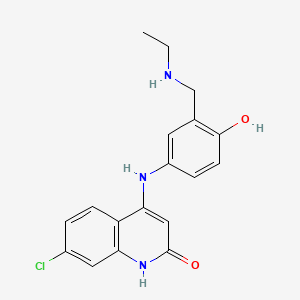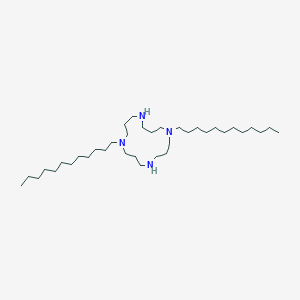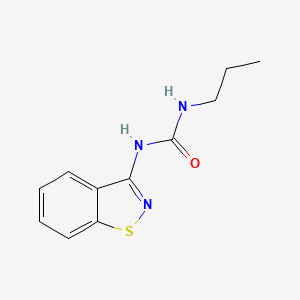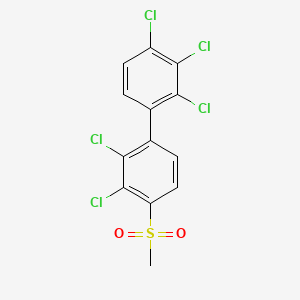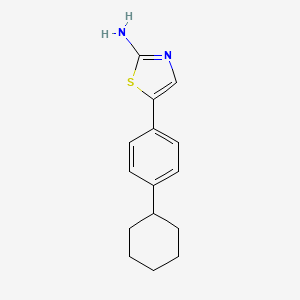
9-Bromonon-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromonon-3-ene: is an organic compound with the molecular formula C9H17Br . It is a brominated alkene, characterized by the presence of a bromine atom attached to the ninth carbon of a nonene chain. This compound is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Bromonon-3-ene can be synthesized through the bromination of non-3-ene. The reaction typically involves the addition of bromine (Br2) to non-3-ene in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced using similar bromination techniques but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then separated and purified using industrial distillation columns .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 9-Bromonon-3-ene undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles, leading to the formation of dihalides or haloalkanes.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form non-3-yne.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are common reagents used in substitution reactions.
Addition Reactions: Bromine (Br2), hydrogen bromide (HBr), and chlorine (Cl2) are typical reagents for addition reactions.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used in elimination reactions.
Major Products Formed:
Substitution Reactions: Products include non-3-en-1-ol, non-3-en-1-amine, and non-3-en-1-nitrile.
Addition Reactions: Products include 9,9-dibromononane and 9-bromo-9-chlorononane.
Elimination Reactions: The major product is non-3-yne.
Scientific Research Applications
Chemistry: 9-Bromonon-3-ene is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of bioactive compounds. It is a key intermediate in the production of drugs such as fulvestrant, which is used in the treatment of breast cancer .
Industry: The compound is employed in the production of specialty chemicals, including dyes and polymers. It is also used in the synthesis of surfactants and lubricants .
Mechanism of Action
The mechanism of action of 9-Bromonon-3-ene in chemical reactions involves the formation of a carbon-bromine bond, which can be readily broken under appropriate conditions. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In addition reactions, the double bond of the nonene chain reacts with electrophiles, leading to the formation of new carbon-electrophile bonds .
Comparison with Similar Compounds
9-Bromonon-1-ene: Similar to 9-Bromonon-3-ene but with the bromine atom attached to the first carbon of the nonene chain.
9-Chloronon-3-ene: A chlorinated analogue of this compound, where the bromine atom is replaced by a chlorine atom.
9-Iodonon-3-ene: An iodinated analogue of this compound, where the bromine atom is replaced by an iodine atom.
Uniqueness: this compound is unique due to its specific positioning of the bromine atom on the ninth carbon of the nonene chain. This positioning allows for selective reactions and the formation of specific products that are not easily achievable with other similar compounds .
Properties
CAS No. |
110065-87-7 |
|---|---|
Molecular Formula |
C9H17Br |
Molecular Weight |
205.13 g/mol |
IUPAC Name |
9-bromonon-3-ene |
InChI |
InChI=1S/C9H17Br/c1-2-3-4-5-6-7-8-9-10/h3-4H,2,5-9H2,1H3 |
InChI Key |
CFPUBOAHVYITAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



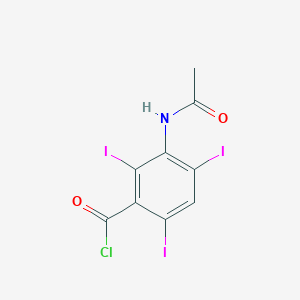
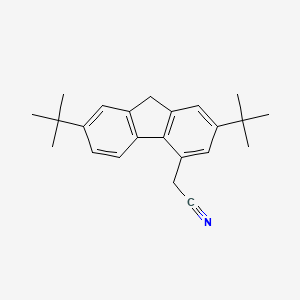
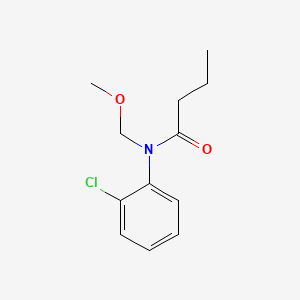

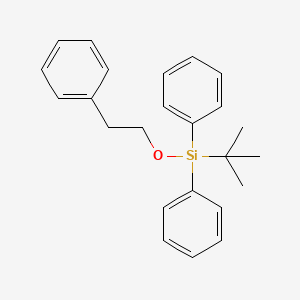
methyl}benzamide](/img/structure/B14324963.png)
